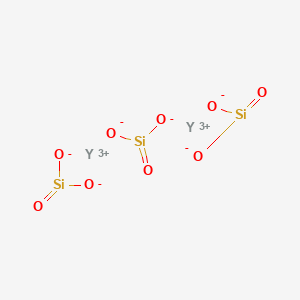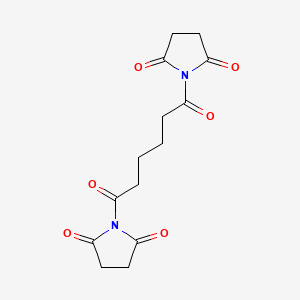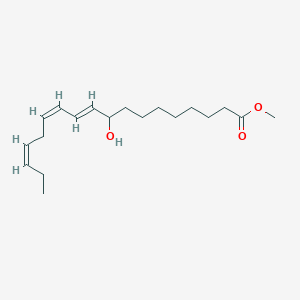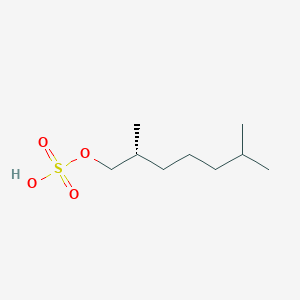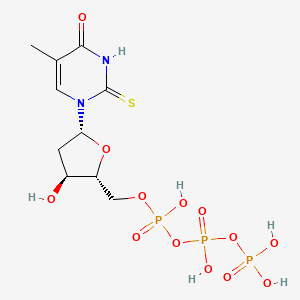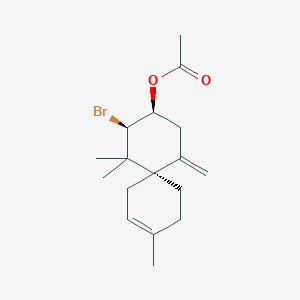
Acetyldeschloroelatol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyldeschloroelatol is a natural product found in Aplysia dactylomela with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Acetyldeschloroelatol, a compound isolated from the sea hare Aplysia dactylomela, has been studied for its cytotoxic properties. Research conducted by (Dias et al., 2005) found that this compound exhibited in vitro cytotoxicity against cancer cell lines, including HeLa and Hep-2, as well as nontumoral Vero cells. This study suggests a potential for this compound in cancer research, particularly in the exploration of novel cytotoxic agents.
Biopolymer Modification
While not directly related to this compound, research into the acetylation of biopolymers highlights the broader scientific interest in acetyl compounds. A study by (Nogi et al., 2006) investigated the acetylation of bacterial cellulose nanofibers. This modification enhanced the properties of nanocomposites for optoelectronic device applications by reducing hygroscopicity and maintaining high optical transparency and thermal stability.
Acetyl-Related Enzymatic Activity
Research on acetylornithinase from Escherichia coli, involving the synthesis of N”-Acetyl-n-ornithine, contributes to understanding the role of acetyl compounds in biochemical processes. The study conducted by (Vogel & Bonner, 1956) focused on the partial purification of the enzyme and its properties, which is valuable for comprehending how acetyl groups influence protein function and metabolic pathways.
Biomedical Material Development
The development of chitin and chitosan, derived from shellfish and based on the N-acetyl-glucosamine monomer, illustrates the significance of acetyl compounds in biomedical material science. (Khor & Lim, 2003) discussed chitin and chitosan's use as wound dressing materials, drug delivery vehicles, and in tissue engineering, highlighting the diverse applications of acetyl-based biopolymers in medicine.
Propiedades
Fórmula molecular |
C17H25BrO2 |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
[(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate |
InChI |
InChI=1S/C17H25BrO2/c1-11-6-8-17(9-7-11)12(2)10-14(20-13(3)19)15(18)16(17,4)5/h6,14-15H,2,7-10H2,1,3-5H3/t14-,15-,17-/m0/s1 |
Clave InChI |
NQXXGYWRUKNVOU-ZOBUZTSGSA-N |
SMILES isomérico |
CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)OC(=O)C |
SMILES canónico |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)OC(=O)C |
Sinónimos |
acetyldeschloroelatol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B1253983.png)
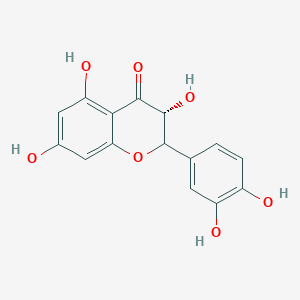

![[(3aR,4S,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1253986.png)

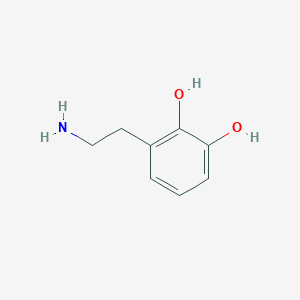
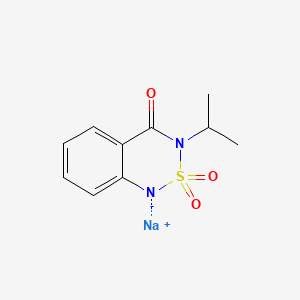

![2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)
